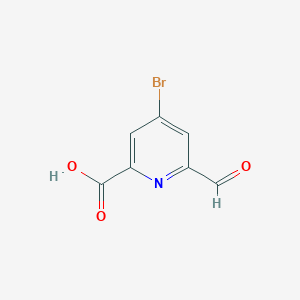

4-Bromo-6-formylpicolinic acid

Description

4-Bromo-6-formylpicolinic acid is a heterocyclic compound featuring a pyridine ring substituted with bromine at position 4, a formyl group at position 6, and a carboxylic acid group at position 2. This structure confers unique reactivity, making it valuable in pharmaceutical synthesis and agrochemical research. The formyl group (-CHO) enhances its utility as a precursor for further derivatization, such as Schiff base formation or nucleophilic additions, distinguishing it from analogs with less reactive substituents (e.g., methyl or methoxy groups) .

Properties

Molecular Formula |

C7H4BrNO3 |

|---|---|

Molecular Weight |

230.02 g/mol |

IUPAC Name |

4-bromo-6-formylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4BrNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |

InChI Key |

GNRXERCZSBSPNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-formylpicolinic acid typically involves the bromination of 6-formylpicolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of 4-Bromo-6-formylpicolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Bromine Replacement)

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. Key reactions include:

Mechanistic Insight :

The electron-withdrawing carboxylic acid and formyl groups activate the pyridine ring for S<sub>N</sub>Ar. A Meisenheimer complex forms transiently, followed by bromide expulsion .

Aldehyde Condensation Reactions

The formyl group participates in condensation reactions typical of aromatic aldehydes:

Example :

Reaction with methylamine yields a Schiff base, which can be reduced to 4-bromo-6-(aminomethyl)picolinic acid .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical derivatization:

Synthetic Utility :

Ester derivatives (e.g., methyl 4-bromo-6-formylpicolinate) serve as intermediates in drug synthesis, such as kinase inhibitors .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings:

Key Example :

Suzuki coupling with phenylboronic acid produces 4-phenyl-6-formylpicolinic acid, a precursor for luminescent materials.

Reduction and Oxidation Reactions

The formyl group is redox-active:

Challenges :

Over-oxidation of the aldehyde to COOH is common, necessitating mild conditions .

Radical-Mediated Reactions

Under radical initiation, bromine participates in chain processes:

| Initiator | Conditions | Product | Mechanism | References |

|---|---|---|---|---|

| AIBN | CCl₄, 80°C | De-brominated pyridines | Radical chain propagation | |

| Light (hv) | BrCCl₃, RT | Brominated adducts | Geminate recombination in solvent cage |

Notable Observation :

Radical bromodecarboxylation competes with substitution, influenced by solvent polarity .

Multicomponent Reactions

The compound participates in one-pot syntheses:

| Reaction | Components | Product | Yield | References |

|---|---|---|---|---|

| Ugi reaction | Amine, isocyanide, carboxylic acid | Peptoid derivatives | 40–65% | |

| Biginelli reaction | Urea, β-ketoester | Dihydropyrimidinones | Catalyzed by HCl |

Application :

Ugi adducts show promise as antimicrobial agents.

Scientific Research Applications

4-Bromo-6-formylpicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-formylpicolinic acid is primarily related to its ability to interact with metal ions and enzymes. The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, forming stable complexes that are useful in various catalytic and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The biological and chemical properties of brominated picolinic acids are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogs of 4-Bromo-6-formylpicolinic Acid

Key Observations :

Reactivity :

- The formyl group in 4-Bromo-6-formylpicolinic acid enables facile nucleophilic additions, unlike methyl or methoxy substituents .

- Methoxy derivatives (e.g., 4-Bromo-6-methoxypicolinic acid) exhibit enhanced solubility but reduced electrophilicity .

Methoxy groups at position 4 (6-Bromo-4-methoxypicolinic acid) alter electron density across the ring, affecting metal-binding capabilities .

Applications :

Physicochemical Properties

While detailed experimental data (e.g., melting points, solubility) are scarce in the provided evidence, trends can be inferred:

Table 2: Inferred Physicochemical Comparisons

- Polarity : Formyl and carboxylic acid groups increase polarity compared to methyl/methoxy analogs, enhancing solubility in polar aprotic solvents.

Biological Activity

4-Bromo-6-formylpicolinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Bromo-6-formylpicolinic acid has the molecular formula C_8H_6BrNO_3 and features a bromine atom at the 4-position and a formyl group at the 6-position of the picolinic acid structure. Its unique functional groups contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 4-Bromo-6-formylpicolinic acid exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Effects

The anticancer potential of 4-Bromo-6-formylpicolinic acid has been evaluated in several studies. In vitro assays showed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Disruption of cell wall synthesis |

| Anticancer | Inhibits proliferation in cancer cell lines | Induction of apoptosis via caspase activation |

The biological activity of 4-Bromo-6-formylpicolinic acid is believed to stem from its ability to interact with specific molecular targets within cells. For instance, it may bind to enzymes or receptors involved in metabolic pathways, thereby modulating their activity. This interaction can lead to either inhibition or activation of critical cellular functions, depending on the target .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antibiotics reported that 4-Bromo-6-formylpicolinic acid exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This suggests its potential as a lead compound for antibiotic development .

- Cancer Cell Line Studies : In a series of experiments conducted on various cancer cell lines, it was found that treatment with 4-Bromo-6-formylpicolinic acid resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity .

Safety and Toxicity

While preliminary studies highlight the promising biological activities of 4-Bromo-6-formylpicolinic acid, understanding its safety profile is crucial. Toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity towards human cells; however, comprehensive toxicological evaluations are necessary for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.